2-(1-(Aminomethyl)cyclobutyl)-1-methoxybutan-2-ol
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Overview
Description
2-(1-(Aminomethyl)cyclobutyl)-1-methoxybutan-2-ol is an organic compound that features a cyclobutyl ring, an aminomethyl group, and a methoxybutanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Aminomethyl)cyclobutyl)-1-methoxybutan-2-ol typically involves multiple steps, starting from readily available precursors. One common approach is to begin with cyclobutane derivatives, which are then functionalized to introduce the aminomethyl and methoxybutanol groups. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Aminomethyl)cyclobutyl)-1-methoxybutan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
2-(1-(Aminomethyl)cyclobutyl)-1-methoxybutan-2-ol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(1-(Aminomethyl)cyclobutyl)-1-methoxybutan-2-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, while the methoxybutanol moiety may influence the compound’s solubility and distribution within biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane derivatives: Compounds like cyclobutanol and cyclobutylamine share structural similarities.
Aminomethyl derivatives: Compounds such as aminomethylcyclohexane have similar functional groups.
Methoxybutanol derivatives: Compounds like 1-methoxy-2-butanol have similar moieties.
Uniqueness
2-(1-(Aminomethyl)cyclobutyl)-1-methoxybutan-2-ol is unique due to the combination of its cyclobutyl ring, aminomethyl group, and methoxybutanol moiety. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-[1-(aminomethyl)cyclobutyl]-1-methoxybutan-2-ol |
InChI |
InChI=1S/C10H21NO2/c1-3-10(12,8-13-2)9(7-11)5-4-6-9/h12H,3-8,11H2,1-2H3 |
InChI Key |
IQLYTYAWLMOUFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)(C1(CCC1)CN)O |
Origin of Product |
United States |
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